molecular formula C11H15ClN2O4S B12540573 Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- CAS No. 143065-09-2

Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-

Cat. No.: B12540573
CAS No.: 143065-09-2
M. Wt: 306.77 g/mol
InChI Key: COGIQCXWRWMDSE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the 4-chloro, N-methoxy, and N-[(propylamino)carbonyl] groups in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with appropriate amines. For the preparation of 4-chloro-N-methoxy-N-[(propylamino)carbonyl]benzenesulfonamide, the following steps can be employed:

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of benzenesulfinic acids.

    Hydrolysis: Formation of sulfonic acids and amines.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance and ion transport in cells, leading to various therapeutic effects . The molecular targets include carbonic anhydrase IX, which is overexpressed in certain cancer cells, making it a potential anticancer agent .

Properties

CAS No.

143065-09-2

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1-methoxy-3-propylurea

InChI

InChI=1S/C11H15ClN2O4S/c1-3-8-13-11(15)14(18-2)19(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

COGIQCXWRWMDSE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(OC)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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